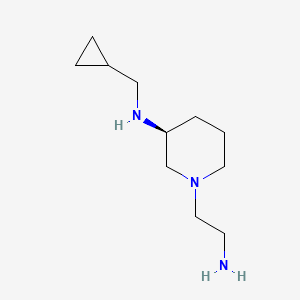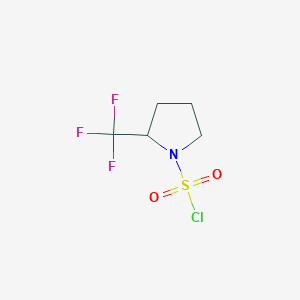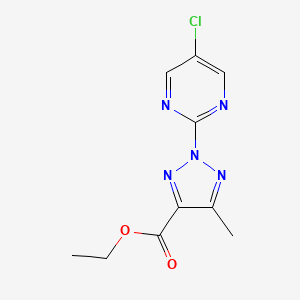
Ethyl 2-(5-chloropyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(5-cloropirimidin-2-il)-5-metil-2H-1,2,3-triazol-4-carboxilato de etilo es un compuesto orgánico sintético que pertenece a la clase de compuestos heterocíclicos. Se caracteriza por la presencia de un anillo de pirimidina, un anillo de triazol y un grupo funcional éster.
Métodos De Preparación
La síntesis del 2-(5-cloropirimidin-2-il)-5-metil-2H-1,2,3-triazol-4-carboxilato de etilo generalmente involucra reacciones de múltiples pasos que comienzan con materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de pirimidina: El anillo de pirimidina se puede sintetizar mediante la reacción de precursores apropiados en condiciones controladas.
Introducción del átomo de cloro: La cloración del anillo de pirimidina se logra utilizando agentes clorantes como cloruro de tionilo o oxicloruro de fósforo.
Formación del anillo de triazol: El anillo de triazol se forma a través de una reacción de cicloadición, que a menudo involucra azidas y alquinos en condiciones catalizadas por cobre.
Esterificación: El paso final implica la esterificación del grupo ácido carboxílico con etanol en presencia de un catalizador.
Los métodos de producción industrial pueden incluir la optimización de estos pasos para mejorar el rendimiento y la pureza, así como el uso de reactores de flujo continuo para la síntesis a gran escala.
Análisis De Reacciones Químicas
El 2-(5-cloropirimidin-2-il)-5-metil-2H-1,2,3-triazol-4-carboxilato de etilo experimenta varias reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de cloro en el anillo de pirimidina se puede sustituir con nucleófilos como aminas o tioles, lo que lleva a la formación de nuevos derivados.
Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, dependiendo de los reactivos y las condiciones utilizadas.
Hidrólisis: El grupo funcional éster se puede hidrolizar para producir el ácido carboxílico correspondiente.
Los reactivos comunes utilizados en estas reacciones incluyen hidruro de sodio, hidruro de aluminio y litio y varios ácidos y bases. Los principales productos formados dependen de las condiciones de reacción específicas y la naturaleza de los sustituyentes involucrados.
Aplicaciones Científicas De Investigación
Química medicinal: El compuesto ha mostrado promesa como andamiaje para el desarrollo de nuevos productos farmacéuticos, particularmente como inhibidores de enzimas y receptores específicos.
Biología: Se ha investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Ciencia de materiales: La estructura única del compuesto lo convierte en un candidato para su uso en el desarrollo de nuevos materiales con propiedades electrónicas y ópticas específicas.
Mecanismo De Acción
El mecanismo de acción del 2-(5-cloropirimidin-2-il)-5-metil-2H-1,2,3-triazol-4-carboxilato de etilo involucra su interacción con objetivos moleculares específicos. Por ejemplo, en química medicinal, puede actuar como un inhibidor de enzimas al unirse a sus sitios activos y bloquear el acceso del sustrato. Los anillos de triazol y pirimidina del compuesto juegan un papel crucial en su afinidad de unión y especificidad.
Comparación Con Compuestos Similares
El 2-(5-cloropirimidin-2-il)-5-metil-2H-1,2,3-triazol-4-carboxilato de etilo se puede comparar con otros compuestos similares, como:
3-((5-cloropirimidin-2-il)oxi)piperidin-1-carboxilato de etilo: Este compuesto también contiene un anillo de pirimidina y un grupo éster, pero difiere en la presencia de un anillo de piperidina en lugar de un anillo de triazol.
5-cloro-4-((1-(5-cloropirimidin-2-il)piperidin-4-il)oxi)-1-(2-fluoro-4-(metilsulfonil)fenil)piridin-2(1H)-ona: Este compuesto es un agonista del receptor GPR119 y se ha estudiado por su posible uso en el tratamiento de la diabetes tipo 2.
La singularidad del 2-(5-cloropirimidin-2-il)-5-metil-2H-1,2,3-triazol-4-carboxilato de etilo radica en su combinación específica de grupos funcionales y anillos, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C10H10ClN5O2 |
|---|---|
Peso molecular |
267.67 g/mol |
Nombre IUPAC |
ethyl 2-(5-chloropyrimidin-2-yl)-5-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C10H10ClN5O2/c1-3-18-9(17)8-6(2)14-16(15-8)10-12-4-7(11)5-13-10/h4-5H,3H2,1-2H3 |
Clave InChI |
KUVSGINNUXQGEB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN(N=C1C)C2=NC=C(C=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


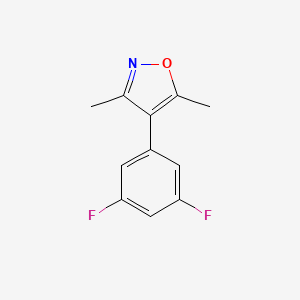
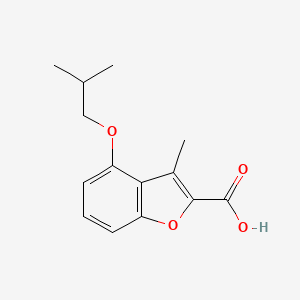
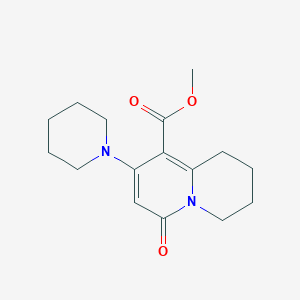
![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-yl)methanamine](/img/structure/B11794220.png)
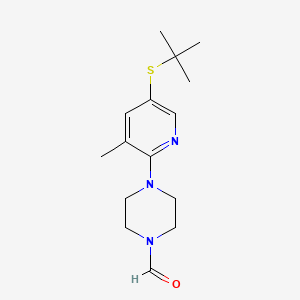
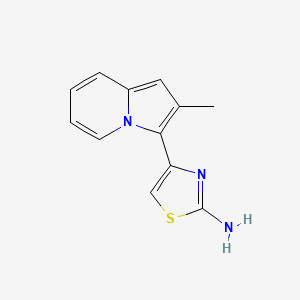

![Ethyl 2-(4-(ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B11794247.png)

![Ethyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate](/img/structure/B11794255.png)

